
5-Ethyl-4-methoxypyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-4-methoxypyridine-2-carbonitrile is an organic compound with the molecular formula C9H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethyl group at the 5th position, a methoxy group at the 4th position, and a cyano group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methoxypyridine-2-carbonitrile typically involves the reaction of 4-methoxypyridine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 5th position with an ethyl group. The resulting intermediate is then subjected to a cyanation reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide to introduce the cyano group at the 2nd position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-Ethyl-4-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can replace the methoxy group with a different substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, other strong nucleophiles; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Ethyl-4-methoxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique structure makes it suitable for use in the synthesis of advanced materials.
作用机制
The mechanism of action of 5-Ethyl-4-methoxypyridine-2-carbonitrile depends on its specific application and the target it interacts with. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano group allows for potential interactions with active sites of enzymes, while the methoxy and ethyl groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Methoxypyridine-2-carbonitrile: Lacks the ethyl group at the 5th position.
5-Ethyl-2-pyridinecarbonitrile: Lacks the methoxy group at the 4th position.
5-Methyl-4-methoxypyridine-2-carbonitrile: Has a methyl group instead of an ethyl group at the 5th position.
Uniqueness
5-Ethyl-4-methoxypyridine-2-carbonitrile is unique due to the combination of its functional groups. The presence of both the ethyl and methoxy groups, along with the cyano group, provides a distinct chemical profile that can influence its reactivity and interactions with other molecules. This combination of substituents makes it a versatile compound for various chemical and biological applications.
属性
CAS 编号 |
51591-99-2 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC 名称 |
5-ethyl-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-3-7-6-11-8(5-10)4-9(7)12-2/h4,6H,3H2,1-2H3 |
InChI 键 |
IINQXJOWDZRRTR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(N=C1)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



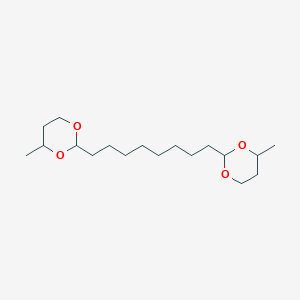
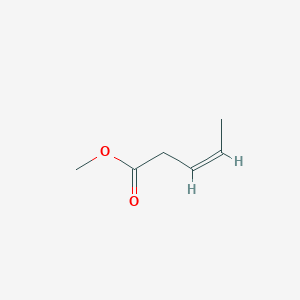

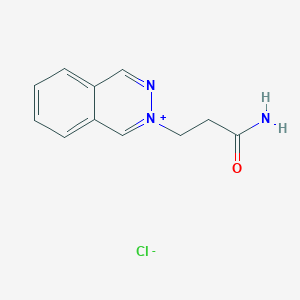
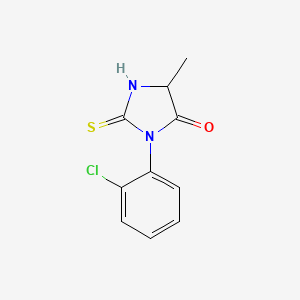
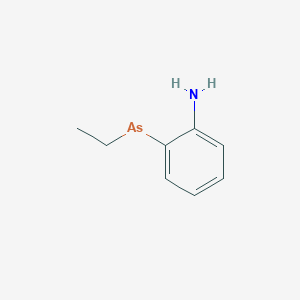
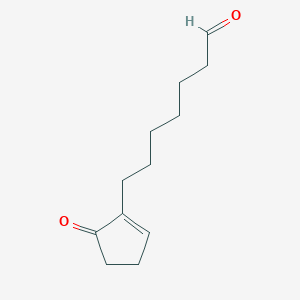
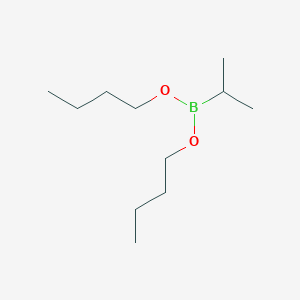
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
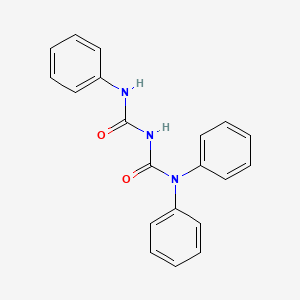

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
